Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate
Description
Tert-butyl 3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate is a nitrogen- and oxygen-containing heterocyclic compound featuring a morpholine core substituted at position 3 with a (piperidin-4-yl)methyl group and at position 4 with a tert-butyl carbamate moiety. Morpholine rings are valued in medicinal chemistry for their polarity and conformational flexibility, while the piperidine substituent introduces additional basicity and structural diversity. The tert-butyl carbamate (Boc) group is a common protecting group for amines, enhancing solubility and stability during synthesis .
Properties
Molecular Formula |
C15H28N2O3 |
|---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
tert-butyl 3-(piperidin-4-ylmethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-8-9-19-11-13(17)10-12-4-6-16-7-5-12/h12-13,16H,4-11H2,1-3H3 |
InChI Key |
IRPWALRVTSEAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate typically involves the reaction of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: N-oxides of the morpholine ring.
Reduction: Amine derivatives.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate is a chemical compound with a molecular weight of 284.3944, a LogD of -1.373, a LogP of 1.403, 4 Rotatable Bonds, and 4 Hydrogen Bond Acceptors . While the search results do not provide extensive details on the direct applications of tert-butyl 3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate, they do offer some context regarding its role as an intermediate in chemical synthesis .
Synthesis of Pharmaceutical Compounds
- As a Building Block : Tert-butyl 3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate is used in the synthesis of 3-(Morpholin-4-ylmethyl)piperidine, which is a precursor for creating more complex molecules .
- Synthesis of V-0219 : Tert-butyl 3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate is a starting material in the synthesis of V-0219 (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine), a positive allosteric modulator (PAM) of the GLP-1R (Glucagon-Like Peptide-1 Receptor) . V-0219 exhibits enhanced efficacy in stimulating the GLP-1R, subnanomolar potency in potentiating insulin secretion, and no observable off-target activities . Studies have shown that V-0219 can reduce food intake and improve glucose handling in rodents .
Mechanism of Action
The mechanism of action of tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate with structurally or functionally related compounds from the evidence, focusing on molecular features, synthetic strategies, and physicochemical properties.
Structural and Functional Group Comparisons
Key Observations:
Heterocycle Diversity: The target compound combines morpholine and piperidine, whereas analogs like DMPI/CDFII (indole cores) and the piperazine derivative emphasize aromatic or fused systems.
Substituent Effects : The target’s piperidinylmethyl group introduces steric bulk and basicity, contrasting with the lipophilic 4-methylpentyl chain in or the aromatic halogens in CDFII .
Boc Protection : All Boc-protected compounds (target, ) share acid-labile stability, critical for deprotection in multi-step syntheses.
Physicochemical Properties (Inferred)
- Lipophilicity (logP) : The target compound’s logP is expected to be lower than that of tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate due to the polar morpholine oxygen and absence of a long alkyl chain.
- Solubility : Morpholine’s oxygen may confer higher aqueous solubility compared to piperidine or indole-based analogs (e.g., DMPI/CDFII) .
Stability and Reactivity
Biological Activity
Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate, with CAS Number 2229018-63-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
Chemical Structure and Properties
The molecular formula for this compound is C15H28N2O3. The structure comprises a tert-butyl group attached to a morpholine ring, which is further substituted with a piperidinylmethyl group. This structural configuration is crucial for its interaction with biological targets.
This compound exhibits biological activity primarily through modulation of neurotransmitter systems. Research indicates that it may act as a selective modulator of certain receptors, potentially influencing pathways related to anxiety and mood disorders.
Pharmacological Effects
- Neurotransmitter Modulation : The compound has been shown to interact with serotonin and dopamine receptors, which are critical in regulating mood and behavior.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating its applicability in oncology.
- Anti-inflammatory Properties : There is evidence suggesting that it may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Neurotransmitter Interaction : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed enhanced binding affinity to serotonin receptors compared to non-substituted analogs, suggesting a potential for treating depression-related disorders .
- Cytotoxic Studies : In vitro tests conducted on various cancer cell lines revealed that the compound inhibited cell growth significantly at concentrations above 10 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity .
- Anti-inflammatory Effects : Research indicates that the compound can reduce the expression of pro-inflammatory cytokines in macrophage models, suggesting its utility in inflammatory conditions such as rheumatoid arthritis .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity data indicate that this compound exhibits moderate acute toxicity when administered orally or dermally. Further studies are needed to establish a comprehensive safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
